5-(Cyclooctylamino)-5-oxopentanoic acid
Description
5-(Cyclooctylamino)-5-oxopentanoic acid is a derivative of 5-oxopentanoic acid, featuring a cyclooctylamino group (-NH-cyclooctyl) at the 5-position. The compound combines a carboxylic acid moiety with a ketone group and a bulky cycloaliphatic amine, making it structurally distinct from simpler 5-oxopentanoic acids.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
5-(cyclooctylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23NO3/c15-12(9-6-10-13(16)17)14-11-7-4-2-1-3-5-8-11/h11H,1-10H2,(H,14,15)(H,16,17) |
InChI Key |
WHAIQKAGTPUTNS-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)CCCC(=O)O |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key properties of 5-(Cyclooctylamino)-5-oxopentanoic acid with other 5-oxopentanoic acid derivatives:
Key Observations:
- Cycloaliphatic vs. Aromatic Substituents: Cyclohexyl/cyclooctyl groups increase lipophilicity compared to aryl or heteroaryl substituents (e.g., thiophene or fluorophenyl), impacting membrane permeability in bioactive compounds .
- Functional Group Diversity: NHS esters (e.g., in ) and tetrazine derivatives () enable click chemistry applications, whereas sarcophagine ligands () prioritize metal coordination .
Analytical and Spectral Data
- NMR Shifts: 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid (): δ 7.54 (d, thiophene CH), 2.54 (s, CH₃). Cyclohexyl Derivatives (): Cyclohexyl protons typically appear as broad multiplets at δ 1.2–2.0. Cyclooctylamino Analog: Expected δ 3.0–3.5 for NH and cycloalkane protons, with downfield shifts due to electron-withdrawing ketone .
- Mass Spectrometry : MeCOSAR () and sarcophagine ligands show high molecular weights (>500 g/mol), while aryl derivatives (e.g., 5-(4-fluorophenyl)-) exhibit simpler fragmentation patterns .
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